

Spectroscopic Profile of 2,6-Dibromopyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromopyridine 1-oxide

Cat. No.: B189622

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dibromopyridine 1-oxide**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The empirical formula for **2,6-Dibromopyridine 1-oxide** is $C_5H_3Br_2NO$, with a molecular weight of 252.89 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H and ^{13}C NMR data provide insight into the hydrogen and carbon framework of the molecule, respectively.

1H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.15	d	2H	H-3, H-5
7.55	t	1H	H-4

^{13}C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
123.5	C-3, C-5
135.0	C-4
141.2	C-2, C-6

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The key absorption bands for **2,6-Dibromopyridine 1-oxide** are summarized below.

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
1600-1450	Strong	C=C and C=N stretching (aromatic ring)
1260-1200	Strong	N-O stretching
800-700	Strong	C-H bending (out-of-plane)
600-500	Medium-Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of a molecule, providing information about its molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
253	98	[M+H] ⁺ (with ⁷⁹ Br, ⁷⁹ Br)
255	100	[M+H] ⁺ (with ⁷⁹ Br, ⁸¹ Br)
257	49	[M+H] ⁺ (with ⁸¹ Br, ⁸¹ Br)
237	30	[M-O+H] ⁺ (loss of oxygen)

Experimental Protocols

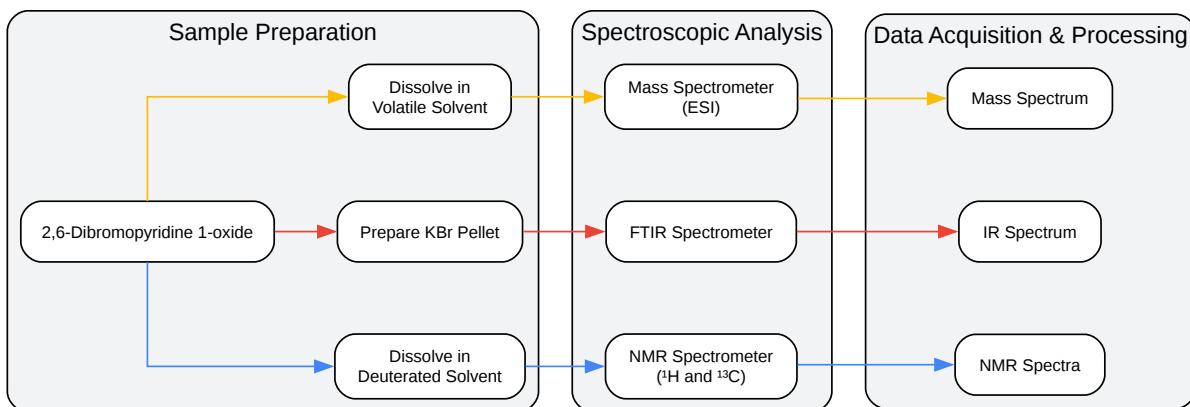
The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of **2,6-Dibromopyridine 1-oxide** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.


Mass Spectrometry

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. The data is collected in positive ion mode.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,6-Dibromopyridine 1-oxide**.

Workflow for Spectroscopic Analysis of 2,6-Dibromopyridine 1-oxide

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2,6-Dibromopyridine 1-oxide**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dibromopyridine 1-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189622#spectroscopic-data-for-2-6-dibromopyridine-1-oxide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com